Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both azaniumylcarbonimidoyl and 2-hydroxy-3-(2-methylphenoxy)propyl groups, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate typically involves multiple steps, starting with the preparation of the azaniumylcarbonimidoyl precursor. This precursor is then reacted with 2-hydroxy-3-(2-methylphenoxy)propyl derivatives under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Wirkmechanismus
The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Chitosan functionalized with essential oils: Used in food packaging for its antimicrobial properties.
Uniqueness
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate is unique due to its complex structure and versatile reactivity. Unlike simpler compounds like dichloroaniline, it offers a broader range of chemical and biological activities, making it valuable in diverse research and industrial applications .
Eigenschaften
CAS-Nummer |
63273-76-7 |
---|---|
Molekularformel |
C11H19N3O6S |
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O2.H2O4S/c1-8-4-2-3-5-10(8)16-7-9(15)6-14-11(12)13;1-5(2,3)4/h2-5,9,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
PPKAYKZSHXZECT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN=C(N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.